molecular formula C₂₈H₄₁N₃O₁₈ B1140085 4-Nitrophenyl 2-acetamido-6-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-3-O-(b-D-galactopyranosyl)-2-deoxy-a-D-galactopyranoside CAS No. 139459-55-5

4-Nitrophenyl 2-acetamido-6-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-3-O-(b-D-galactopyranosyl)-2-deoxy-a-D-galactopyranoside

Cat. No. B1140085
M. Wt: 707.63
InChI Key:
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Description

The compound 4-Nitrophenyl 2-acetamido-6-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-3-O-(β-D-galactopyranosyl)-2-deoxy-α-D-galactopyranoside is of interest in carbohydrate chemistry for its complex glycosidic linkages and potential applications in biochemical studies. Its synthesis involves multi-step reactions, starting from basic sugar units to form more complex oligosaccharides.

Synthesis Analysis

The synthesis involves condensation reactions, protective group strategies, and specific glycosylation steps. For example, Matta and Barlow (1977) describe the condensation of 2-methyl-(3,4,6-tri-O-acetyl-1,2-dideoxy-α-D-glucopyrano)-[2',1':4,5]-2-oxazoline with p-nitrophenyl 2,3-di-O-acetyl-β-D-galactopyranoside, followed by saponification to produce the crystalline compound (Matta & Barlow, 1977).

Scientific Research Applications

Synthesis and Characterization

The synthesis of "4-Nitrophenyl 2-acetamido-6-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-3-O-(b-D-galactopyranosyl)-2-deoxy-a-D-galactopyranoside" has been detailed in several studies, emphasizing its role in the development of glycosidic bond formation techniques and the exploration of carbohydrate chemistry. For instance, Matta, Barlow, and colleagues have demonstrated methods for the synthesis of similar nitrophenyl glycosides, showcasing the compound's crystalline formation and providing insights into the chemical interactions and configurations of these complex sugar molecules (Matta & Barlow, 1977).

Enzymatic Activity and Inhibition

Research into the enzymatic activity and inhibition properties of nitrophenyl glycosides, including compounds with structural similarities, sheds light on their potential applications in biochemistry and pharmacology. Studies by Clinch and colleagues have synthesized chromogenic substrates based on nitrophenyl glycosides for detecting specific enzyme activities, demonstrating the compound's utility in biochemical assays and the study of enzymatic functions related to human diseases, such as cancer (Clinch et al., 2002).

properties

IUPAC Name

N-[(2R,3R,4R,5S,6R)-2-[[(2R,3R,4R,5R,6R)-5-acetamido-3-hydroxy-6-(4-nitrophenoxy)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H41N3O18/c1-10(34)29-17-22(39)19(36)14(7-32)46-26(17)44-9-16-21(38)25(49-28-24(41)23(40)20(37)15(8-33)47-28)18(30-11(2)35)27(48-16)45-13-5-3-12(4-6-13)31(42)43/h3-6,14-28,32-33,36-41H,7-9H2,1-2H3,(H,29,34)(H,30,35)/t14-,15-,16-,17-,18-,19-,20+,21+,22-,23+,24-,25-,26-,27+,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BISODCLOCFWJIW-WFWALJDUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)OC4C(C(C(C(O4)CO)O)O)O)O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H41N3O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

707.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrophenyl 2-acetamido-6-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-3-O-(b-D-galactopyranosyl)-2-deoxy-a-D-galactopyranoside

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